9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride, also known as TBOA, is a potent inhibitor of glutamate transporters. It has been extensively studied for its potential therapeutic applications in neurological disorders.
作用機序
9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride is a potent inhibitor of glutamate transporters, specifically the excitatory amino acid transporters (EAATs). EAATs are responsible for the clearance of glutamate from the synaptic cleft, and inhibition of these transporters leads to increased glutamate concentration in the synaptic cleft. This leads to enhanced excitability of neurons and can be beneficial in conditions where decreased neuronal activity is observed.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of glutamate in the synaptic cleft, leading to enhanced excitability of neurons. This can be beneficial in conditions where decreased neuronal activity is observed, such as in stroke or neurodegenerative diseases. However, excessive glutamate release can lead to excitotoxicity and neuronal damage. Therefore, careful dosing and monitoring is required when using this compound.
実験室実験の利点と制限
9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride is a potent inhibitor of glutamate transporters and can be used to study the role of glutamate in neurological disorders. It can also be used to study the effects of increased glutamate concentration in the synaptic cleft. However, excessive glutamate release can lead to excitotoxicity and neuronal damage, making careful dosing and monitoring necessary.
将来の方向性
1. Development of more potent and selective inhibitors of glutamate transporters.
2. Investigation of the therapeutic potential of 9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride in other neurological disorders.
3. Study of the long-term effects of this compound on neuronal function and survival.
4. Investigation of the effects of this compound on other neurotransmitter systems.
5. Development of this compound derivatives with improved pharmacokinetic properties.
合成法
9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride is synthesized by reacting 5,5-dimethyl-1,3-cyclohexanedione with thiourea to obtain 5,5-dimethyl-2-thioxoimidazolidine-4-one. This compound is then reacted with 1,2-dibromoethane to obtain 5,5-dimethyl-2-(2-bromoethyl)thioxoimidazolidine-4-one. Finally, this compound is reacted with 1,2-diaminocyclohexane to obtain this compound.
科学的研究の応用
9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to increase the concentration of glutamate in the synaptic cleft, leading to enhanced excitability of neurons. This can be beneficial in conditions where decreased neuronal activity is observed, such as in stroke or neurodegenerative diseases.
特性
IUPAC Name |
9-methylimino-9λ6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.2ClH/c1-10-13(12)7-3-5-9(8-13)4-2-6-11-9;;/h11H,2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVWSCDIOCMOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S1(=O)CCCC2(C1)CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。